(E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Description
This compound features a central propenamide backbone substituted with a furan-2-yl group at the β-position. The α-position is functionalized with a carbamothioyl group linked to a 4-[acetyl(methyl)amino]phenyl ring. The carbamothioyl (thiourea) group enhances metal-binding properties and may influence enzyme inhibition via thiol interactions .
Properties
IUPAC Name |
(E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12(21)20(2)14-7-5-13(6-8-14)18-17(24)19-16(22)10-9-15-4-3-11-23-15/h3-11H,1-2H3,(H2,18,19,22,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJOWGDLZJKCCB-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328289 | |
| Record name | (E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
642977-99-9 | |
| Record name | (E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetyl(methyl)amino group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of the carbamothioyl group: This can be done by reacting an isothiocyanate with an amine group under mild conditions.
Coupling of the furan ring with the substituted phenyl group: This step typically involves a condensation reaction under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the acetyl(methyl)amino group can be oxidized under specific conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, particularly targeting the carbonyl groups.
Substitution: The acetyl(methyl)amino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the furan ring and the acetyl(methyl)amino group.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the acetyl(methyl)amino group.
Scientific Research Applications
(E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Target Compound vs. Sulfamoyl Derivatives
- Compound (E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide (1164474-58-1): Replaces the acetyl(methyl)amino group with a sulfamoyl (-SO₂NH₂) group.
- Compound (E)-3-(furan-2-yl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide (331445-75-1) :
Further substitutes the sulfamoyl group with a thiazole ring, introducing aromatic heterocyclic bulk. This modification may enhance selectivity for targets requiring steric complementarity (e.g., kinase ATP-binding pockets) .
Target Compound vs. Halogenated Derivatives
- N-(((2,4-Difluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide (5653-72-5): Substitutes the acetyl(methyl)aminophenyl group with a 2,4-difluorophenyl ring. Fluorine atoms increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration. However, the absence of the furan ring reduces π-π interactions .
- (E)-3-(4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl)-N-(4-methoxyphenyl)prop-2-enamide (477870-77-2) :
Adds a chloro-fluorobenzyl ether group, enhancing steric bulk and electron-withdrawing effects. This could improve binding to hydrophobic enzyme pockets but may reduce solubility .
Modifications to the Propenamide Chain
- (E)-N-(4-Acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (868213-15-4): Replaces the furan-2-yl group with a 3-(trifluoromethyl)phenyl ring.
- (2E)-2-Cyano-3-(3-phenoxyphenyl)prop-2-enamide (109314-45-6): Introduces a cyano group at the α-position, which polarizes the propenamide chain and may stabilize enolate intermediates in covalent inhibitor mechanisms .
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s acetyl(methyl)amino group balances moderate hydrophilicity, whereas sulfamoyl derivatives (e.g., 1164474-58-1) exhibit higher aqueous solubility due to the -SO₂NH₂ group .
- Lipophilicity (LogP) : Halogenated analogs (e.g., 5653-72-5) have higher LogP values (~3.5) compared to the target compound (~2.8), favoring tissue penetration but risking hepatotoxicity .
- Metabolic Stability : Fluorine and acetyl groups in the target compound may reduce cytochrome P450-mediated metabolism relative to unsubstituted thioureas .
Research Findings and Inferences
- Enzyme Inhibition : Sulfamoyl derivatives (e.g., 1164474-58-1) are implicated in carbonic anhydrase inhibition due to sulfonamide-zinc interactions, while the target compound’s thiourea group may target cysteine proteases or kinases .
- Antimicrobial Activity : The furan ring in the target compound is associated with antibacterial effects in analogs like (E)-N-(4-pentoxyphenyl)prop-2-enamide, likely via membrane disruption .
- Kinase Selectivity: Thiazole-containing derivatives (e.g., 331445-75-1) show enhanced selectivity for tyrosine kinases, suggesting the target compound’s acetyl(methyl)amino group could be optimized for similar applications .
Biological Activity
The compound (E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.4 g/mol. The structure features a furan ring, an amide group, and a carbamothioyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | (E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
| SMILES | CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide exhibit significant anticancer properties. For instance, certain derivatives have shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of mitochondrial membrane potential.
Case Study: Apoptosis Induction
A study conducted on a series of similar compounds demonstrated that they could effectively induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, potentially through inhibition of bacterial protein synthesis or disruption of cell wall integrity.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The proposed mechanism of action for (E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cell Signaling Pathways : It may interfere with signaling pathways that promote cell survival and proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
